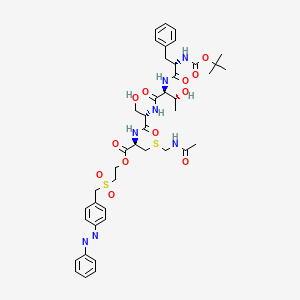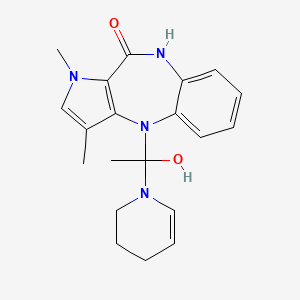
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ジメチル-4-ピペリジノアセチル-1,4,9,10-テトラヒドロピロロ(3,2-b)(1,5)ベンゾジアゼピン-10-オンは、窒素含有複素環式化合物に属する複雑な有機化合物です。 これらの化合物は、医薬品、有機材料、天然物など、さまざまな分野で多様な生物活性と用途があることで知られています .
準備方法
1,3-ジメチル-4-ピペリジノアセチル-1,4,9,10-テトラヒドロピロロ(3,2-b)(1,5)ベンゾジアゼピン-10-オンの合成には、環化、環付加、環状付加反応など、複数のステップが含まれます。 一般的な方法の1つは、N-アルキルピロールをヒドラジン水和物と反応させ、分子内複素環化を行うことです . 工業的な生産方法は、同様の合成経路を利用しますが、より大規模に行われ、反応条件を最適化して、高い収率と純度を確保しています。
化学反応解析
1,3-ジメチル-4-ピペリジノアセチル-1,4,9,10-テトラヒドロピロロ(3,2-b)(1,5)ベンゾジアゼピン-10-オンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、環化のためのヒドラジン水和物、および特定の官能基変換のための他の試薬が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
化学反応の分析
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
この化合物は、幅広い科学研究の用途があります。化学において、それはより複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学および医学において、それは抗菌性、抗炎症性、抗ウイルス性、抗真菌性、抗酸化性、抗腫瘍性、キナーゼ阻害活性など、さまざまな生物活性を示します . これらの特性は、それを創薬と開発にとって貴重な化合物にします。
作用機序
1,3-ジメチル-4-ピペリジノアセチル-1,4,9,10-テトラヒドロピロロ(3,2-b)(1,5)ベンゾジアゼピン-10-オンの作用機序は、特定の分子標的および経路との相互作用に関与しています。 化合物の構造は、さまざまな受容体や酵素に結合し、その活性を調節し、観察された生物学的効果をもたらします . 具体的な分子標的および経路は、特定の用途および生物学的状況によって異なります。
類似の化合物との比較
1,3-ジメチル-4-ピペリジノアセチル-1,4,9,10-テトラヒドロピロロ(3,2-b)(1,5)ベンゾジアゼピン-10-オンは、その特定の構造と、含まれている官能基の組み合わせによってユニークです。 同様の化合物には、ピロロピラジンやインドール誘導体などの他の窒素含有複素環式化合物があります . これらの化合物は、多様な生物活性を示しますが、特定の特性と用途は、構造的な違いに基づいて異なる場合があります。
類似化合物との比較
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is unique due to its specific structure and the combination of functional groups it contains. Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives . These compounds also exhibit diverse biological activities, but the specific properties and applications can vary based on their structural differences.
特性
CAS番号 |
83621-96-9 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25) |
InChIキー |
RMXPNMKDMBGFOB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


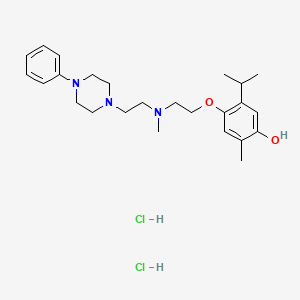
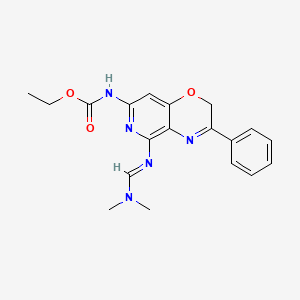
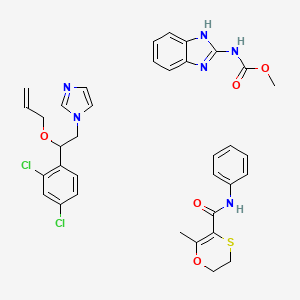

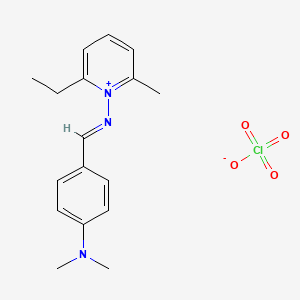
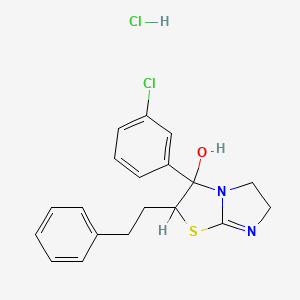
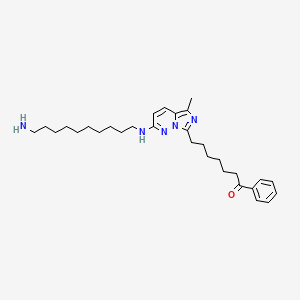

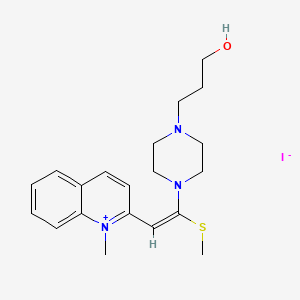
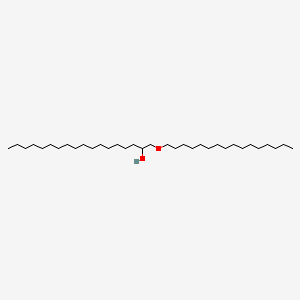
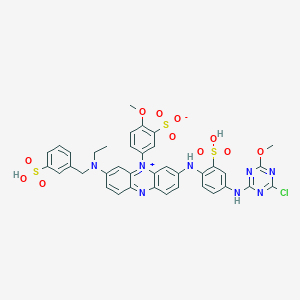
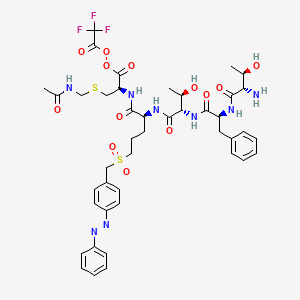
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
